Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another thiophene derivative with similar structural properties.
Uniqueness
Methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitro group on the thiophene ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N2O4S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(15)11-10(13)9(6-19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 |
InChI Key |
KZHXHKCNGWTHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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